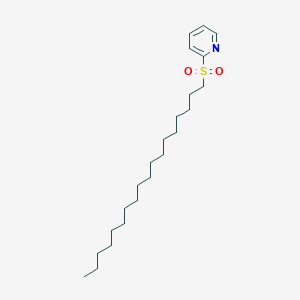
2-(Octadecane-1-sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the molecular formula
- Its structure consists of a pyridine ring (a six-membered aromatic ring containing nitrogen) attached to an octadecane-1-sulfonyl group.
- The octadecane-1-sulfonyl group contains an 18-carbon alkyl chain (octadecane) with a sulfonic acid functional group (sulfonyl) at the first carbon position.
- The compound’s systematic name reflects this structure: this compound.
2-(Octadecane-1-sulfonyl)pyridine: C24H41NO2S
.Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of pyridine with octadecane-1-sulfonyl chloride (prepared from octadecane-1-sulfonic acid). The reaction occurs under basic conditions, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically takes place in an organic solvent (such as dichloromethane or chloroform) with a base (such as triethylamine or pyridine) as a catalyst.
Industrial Production: While not widely produced industrially, researchers synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: 2-(Octadecane-1-sulfonyl)pyridine can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for designing novel molecules with specific properties.
Biology and Medicine: Its derivatives may have biological activity, such as antimicrobial or anti-inflammatory effects.
Industry: Limited industrial applications, but it could serve as a precursor for surfactants or other functional materials.
Mechanism of Action
- The exact mechanism of action for 2-(Octadecane-1-sulfonyl)pyridine remains an area of ongoing research.
- It likely interacts with cellular targets, possibly affecting membrane properties or enzymatic processes.
Comparison with Similar Compounds
Uniqueness: The combination of a pyridine ring and an octadecane-1-sulfonyl group makes this compound unique.
Similar Compounds: While not identical, related compounds include other pyridine derivatives with alkyl or sulfonyl substituents.
Properties
CAS No. |
129309-27-9 |
|---|---|
Molecular Formula |
C23H41NO2S |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
2-octadecylsulfonylpyridine |
InChI |
InChI=1S/C23H41NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27(25,26)23-20-17-18-21-24-23/h17-18,20-21H,2-16,19,22H2,1H3 |
InChI Key |
QDRKDSCZBALIBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


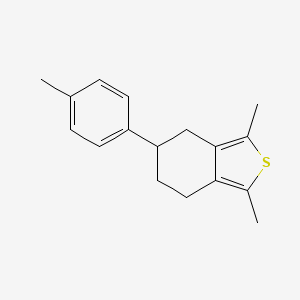
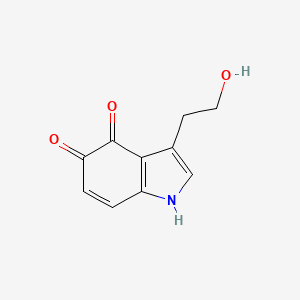
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
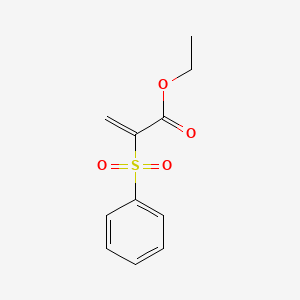
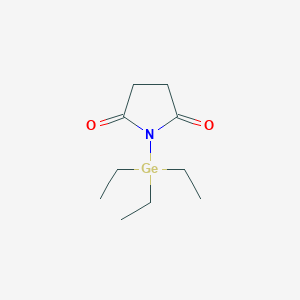
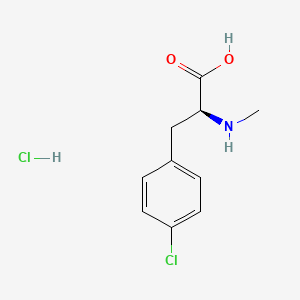
![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
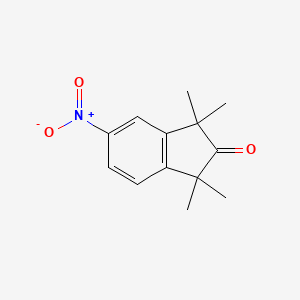
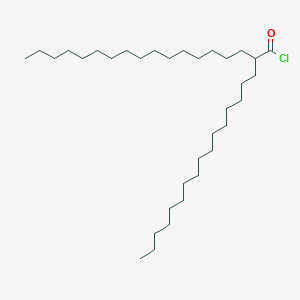
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

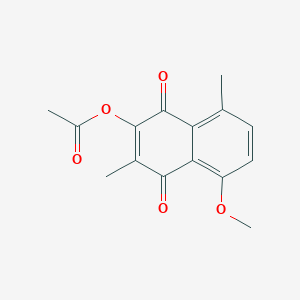
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
